4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
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Overview
Description
4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpyrrolidinone core linked to a phenoxyacetyl piperazine moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the phenylpyrrolidinone core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The phenoxyacetyl piperazine moiety is then introduced through a coupling reaction, often using reagents such as phenoxyacetyl chloride and piperazine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the process is crucial for its application in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and stability.
Reduction: Reduction reactions can modify the compound’s electronic properties, potentially enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives, each with unique properties .
Scientific Research Applications
4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal function and behavior .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar piperazine moiety and is studied for its acetylcholinesterase inhibitory activity.
Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin: This derivative is known for its antimicrobial properties and structural similarity to the piperazine component.
Uniqueness
4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one stands out due to its unique combination of a phenylpyrrolidinone core and a phenoxyacetyl piperazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various research applications .
Properties
Molecular Formula |
C23H25N3O4 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H25N3O4/c27-21-15-18(16-26(21)19-7-3-1-4-8-19)23(29)25-13-11-24(12-14-25)22(28)17-30-20-9-5-2-6-10-20/h1-10,18H,11-17H2 |
InChI Key |
LKHQIVYMOBZFFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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